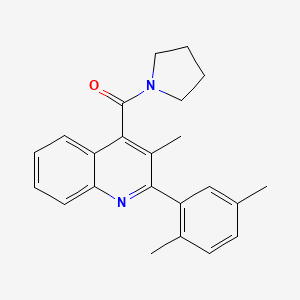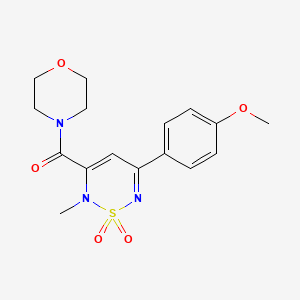
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline
説明
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMQX is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in the central nervous system. In
作用機序
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as the endogenous ligand (glutamate) and prevents its activation. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline binds to the receptor with high affinity and specificity, making it an ideal tool for studying the function of the AMPA receptor.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline can block the induction of LTP and LTD, which suggests that the AMPA receptor plays a critical role in these processes. In vivo studies have shown that 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline can impair learning and memory in rodents, further supporting the role of the AMPA receptor in these processes.
実験室実験の利点と制限
One of the main advantages of using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its high affinity and specificity for the AMPA receptor. This makes it an ideal tool for studying the function of the receptor in vitro and in vivo. However, there are also some limitations to using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline. For example, it is not selective for the AMPA receptor and can also block other types of glutamate receptors. Additionally, 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has a short half-life in vivo, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the function of the receptor with greater specificity. Another area of interest is the use of 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy, which are characterized by dysfunction of the AMPA receptor. Finally, future research can explore the potential of 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in the development of new drugs for addiction treatment, as the AMPA receptor has been implicated in drug-seeking behavior.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline is a potent antagonist of the AMPA receptor that has gained significant attention in the scientific community due to its potential applications in research. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively used to study the function of the AMPA receptor in the central nervous system, and has been shown to have a number of biochemical and physiological effects in vitro and in vivo. While there are some limitations to using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments, there are also a number of future directions for research on this compound, including the development of more selective AMPA receptor antagonists and the exploration of its potential in the development of new treatments for neurological disorders and addiction.
科学的研究の応用
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively used in scientific research to study the function of the AMPA receptor in the central nervous system. The AMPA receptor is a key player in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been used to study the role of the AMPA receptor in long-term potentiation (LTP) and long-term depression (LTD), two processes that are critical for learning and memory.
特性
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-10-11-16(2)19(14-15)22-17(3)21(23(26)25-12-6-7-13-25)18-8-4-5-9-20(18)24-22/h4-5,8-11,14H,6-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWTLNTPYDWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4758760.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B4758765.png)
![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4758799.png)
![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4758804.png)
![4-(benzyloxy)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4758810.png)
![3-[(ethylamino)sulfonyl]-N-isobutyl-4-methoxybenzamide](/img/structure/B4758812.png)
![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4758821.png)

![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)

